Diphenylpropyl phosphine

Description

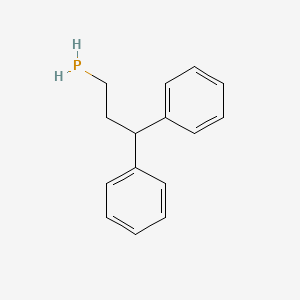

Diphenylpropyl phosphine (C${15}$H${17}$P), also known as diphenyl(propyl)phosphine, is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and one propyl group. It is commercially available with a purity of 98% (typical packaging: 1g/5g) . This compound is notably formed as a degradation product during rhodium-catalyzed propylene hydroformylation, alongside benzene and insoluble rhodium complexes, which are hypothesized to be phosphido clusters . Its role in catalysis underscores its importance in industrial processes, though its formation can reduce catalyst lifetime due to ligand decomposition .

Properties

Molecular Formula |

C15H17P |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

3,3-diphenylpropylphosphane |

InChI |

InChI=1S/C15H17P/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |

InChI Key |

FCLFUHQYTNETJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCP)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Table 2: Catalytic Performance of DPPP-Metal Complexes

| Reaction Type | Metal Center | Substrate | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Reductive Arylation | Pd | Aryl bromides | 120 |

| Hydrogenation | Rh | Alkenes | 90 |

Oxidation and Functionalization

DPPP undergoes oxidation to form diphenylpropyl phosphine oxide under controlled conditions:

Nucleophilic Substitution Reactions

DPPP participates in alkylation/arylation via nucleophilic attack:

-

Quaternization : Reacts with aryl bromides to form phosphonium salts, which undergo Wittig-like reactions to yield functionalized phosphine oxides .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares diphenylpropyl phosphine with structurally and functionally related phosphines, focusing on molecular structure, host-guest interactions, solvent effects, and applications.

Structural Analogs

Host-Guest Interactions and Solvent Effects

- AdTPP exhibits the strongest host-guest binding (K$_f$ = 2 × 10$^2$) due to its bulky adamantyl group, which enhances van der Waals interactions .

- In supercritical CO$2$ (scCO$2$), all analogs show reduced K$f$ values compared to aqueous environments. This is attributed to the absence of hydrophobic effects in scCO$2$, which typically stabilize phosphine-host complexes in water .

- This compound’s linear alkyl chain may offer intermediate solubility in polar and nonpolar solvents, though direct data are lacking.

Thermal and Catalytic Stability

- Phosphine oxide-containing polyimides (unrelated structurally but relevant for substituent effects) demonstrate that flexible linkages (e.g., ether, carbonyl) improve solubility and thermal stability (decomposition >500°C) while maintaining flame retardancy .

- This compound’s degradation under hydroformylation conditions (e.g., high CO pressure, elevated temperatures) highlights its lower stability compared to ligands like TPPTS (triphenylphosphine trisulfonate), which require periodic replenishment to maintain catalytic activity .

Key Research Findings

Substituent Effects : Bulky groups (e.g., adamantyl in AdTPP) enhance binding affinity but reduce solubility. Linear alkyl chains (e.g., propyl in this compound) balance steric and electronic effects .

Degradation Pathways : this compound forms via ligand decomposition, emphasizing the need for stable phosphine ligands in catalysis .

Solvent Dependency : Host-guest interactions are solvent-specific, with hydrophobic effects dominating in water but absent in scCO$_2$ .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare Diphenylpropyl phosphine, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between chlorodiphenylphosphine and propyl Grignard reagents. Key steps include maintaining anhydrous conditions (argon atmosphere) and controlled temperature (<0°C) to minimize side reactions like oxidation or disproportionation. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirmed by <sup>31</sup>P NMR (single peak at δ ~−20 ppm) . For reproducibility, detailed experimental protocols—including solvent drying methods and reagent stoichiometry—must follow guidelines for organophosphorus synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>31</sup>P NMR : Primary tool for assessing purity and electronic environment. A singlet indicates no phosphine oxide impurities.

- X-ray crystallography : Resolves bond angles and steric effects, crucial for understanding ligand behavior in coordination chemistry.

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 260).

Data interpretation should reference established benchmarks for phosphines, with raw spectra archived in supplementary materials per journal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in catalytic degradation pathways?

- Methodological Answer : Conflicting data on degradation products (e.g., benzene vs. phosphido clusters) require:

- Mechanistic studies : Use isotopically labeled propyl groups (<sup>13</sup>C/<sup>2</sup>H) to track bond cleavage pathways in hydroformylation reactions .

- Supplemental literature searches : Extrapolate from organophosphine class data (e.g., TPPTS degradation) to hypothesize plausible intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing degradation routes .

Q. What experimental designs mitigate false signals when analyzing this compound in trace-level applications?

- Methodological Answer : False positives in detection (e.g., GC/MS or IR spectroscopy) are addressed by:

- Blind controls : Include phosphine-free samples processed identically to test for contamination.

- Multi-method validation : Cross-validate results using NMR, XPS, and elemental analysis.

- Error analysis : Apply Bayesian statistics to distinguish noise from true signals, as demonstrated in astrophysical phosphine detection studies .

Q. How should ligand exchange dynamics involving this compound be studied to account for solvent and temperature effects?

- Methodological Answer :

- Variable-temperature <sup>31</sup>P NMR : Monitor exchange rates between free and metal-bound phosphine (e.g., Rh or Pd complexes) in solvents like THF or toluene.

- Kinetic profiling : Use stopped-flow techniques to measure association/dissociation rate constants (kon/koff).

- Solvent parameterization : Correlate exchange rates with Kamlet-Taft solvent polarity indices to predict behavior in non-standard media .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in catalytic studies using this compound as a ligand?

- Methodological Answer :

- Detailed metadata : Report exact ligand-to-metal ratios, solvent batch numbers, and glovebox O2/H2O levels.

- Negative controls : Test reactions without phosphine to identify metal-mediated side pathways.

- Collaborative validation : Share samples with independent labs to cross-check catalytic turnover numbers (TONs) and selectivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.